A Comprehensive Guide to the Structural Elucidation of 3-Cyclohexyl-5-fluoro-1H-indole
A Comprehensive Guide to the Structural Elucidation of 3-Cyclohexyl-5-fluoro-1H-indole
Abstract
This technical guide provides a detailed, multi-faceted approach to the comprehensive structural analysis of 3-cyclohexyl-5-fluoro-1H-indole, a novel indole derivative with significant potential in medicinal chemistry and drug development. The strategic incorporation of a cyclohexyl moiety at the 3-position and a fluorine atom at the 5-position of the indole scaffold presents a unique analytical challenge and opportunity.[1] This document, intended for researchers, scientists, and drug development professionals, outlines a systematic workflow for unequivocal structure confirmation. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for purity assessment via High-Performance Liquid Chromatography (HPLC), and structural characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Electrospray Ionization Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, ensuring a robust and self-validating analytical cascade.
Introduction: The Rationale for a Multi-Technique Approach
The biological activity of substituted indoles is intrinsically linked to their precise chemical structure.[2] For 3-cyclohexyl-5-fluoro-1H-indole, three key structural motifs must be confirmed: the core indole ring, the C3-cyclohexyl substituent, and the C5-fluoro substituent. A single analytical technique is insufficient to unambiguously determine this architecture. Therefore, a synergistic application of chromatographic and spectroscopic methods is paramount. This guide presents an integrated workflow designed to provide orthogonal data points, which, when taken together, build an unassailable case for the compound's identity, purity, and structure.
Our analytical journey begins with establishing the purity of the analyte, a critical prerequisite for accurate spectroscopic analysis. We then employ a suite of spectroscopic techniques to piece together the molecular puzzle: NMR provides the atomic-level connectivity, MS delivers the molecular weight and fragmentation clues, and IR confirms the presence of key functional groups.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Before any detailed structural work, we must ascertain the purity of the sample. Reversed-Phase HPLC (RP-HPLC) is the workhorse for purity assessment of moderately polar compounds like our target molecule.[2] The C18 stationary phase provides excellent separation based on hydrophobicity. The inclusion of a small amount of acid (e.g., formic or acetic acid) in the mobile phase is a common and effective strategy to protonate any residual basic sites on the silica backbone and to ensure sharp, symmetrical peaks for the indole analyte.[3][4]
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD) is required.[2]
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
-
Solvent A: 0.1% Acetic Acid in Water.[4]
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV detection at 280 nm, a wavelength where the indole chromophore exhibits strong absorbance.[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
-
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will allow us to map out the carbon-hydrogen framework, identify the electronic environment of each atom, and confirm the position of the fluorine substituent. For heterocyclic compounds, understanding typical chemical shift regions and coupling patterns is key to accurate interpretation.[5][6]
General NMR Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N1-H | ~8.1 | br s | - | 1H | Deshielded indole N-H proton. |
| H2 | ~7.1 | s | - | 1H | Singlet due to no adjacent protons. |
| H4 | ~7.6 | dd | J = 8.5, 4.5 | 1H | Ortho coupling to H6 (meta to F), and ortho coupling to F. |
| H6 | ~7.0 | ddd | J = 8.5, 2.5, 2.5 | 1H | Ortho coupling to H4, meta coupling to H7 and meta coupling to F. |
| H7 | ~7.2 | dd | J = 8.5, 2.5 | 1H | Ortho coupling to H6 and meta coupling to H4. |
| Cyclohexyl-CH | ~2.8 | m | - | 1H | Methine proton at the point of attachment to the indole ring. |
| Cyclohexyl-CH₂ | 1.2 - 2.0 | m | - | 10H | Overlapping multiplets for the remaining cyclohexyl protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their hybridization. The fluorine atom will induce characteristic C-F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |
| C2 | ~123 | - | Typical chemical shift for C2 of a 3-substituted indole. |
| C3 | ~118 | - | Carbon bearing the cyclohexyl group. |
| C3a | ~128 | d, J ≈ 10 | Carbon at the ring junction, coupled to fluorine. |
| C4 | ~110 | d, J ≈ 25 | Shielded by the fluorine atom, exhibits a large C-F coupling. |
| C5 | ~158 | d, J ≈ 240 | Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling. |
| C6 | ~110 | d, J ≈ 25 | Shielded by the fluorine atom, exhibits a large C-F coupling. |
| C7 | ~120 | d, J ≈ 5 | Weakly coupled to the fluorine atom. |
| C7a | ~133 | s | Carbon at the ring junction. |
| Cyclohexyl-C1 | ~35 | - | Methine carbon of the cyclohexyl group. |
| Cyclohexyl-C2, C6 | ~33 | - | Methylene carbons adjacent to the methine. |
| Cyclohexyl-C3, C5 | ~26 | - | Methylene carbons. |
| Cyclohexyl-C4 | ~27 | - | Methylene carbon. |
¹⁹F NMR Spectroscopy: Fluorine Confirmation
The ¹⁹F NMR spectrum provides direct evidence for the presence of fluorine and its electronic environment.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| C5-F | ~ -120 to -130 | m | Typical range for an aryl fluoride.[8][9] The multiplicity arises from coupling to H4 and H6. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for determining the molecular weight of our analyte with minimal fragmentation.[10][11][12][13] By slightly increasing the cone voltage, we can induce in-source fragmentation to gain structural insights. The fragmentation of 3-substituted indoles is well-documented and often involves cleavage of the substituent at the 3-position.[14][15][16]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The addition of 0.1% formic acid can aid in protonation for positive ion mode.[10][12]
-
Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]
-
Data Acquisition: Acquire spectra in positive ion mode. Obtain a full scan spectrum at low cone voltage to observe the protonated molecular ion [M+H]⁺. Subsequently, acquire spectra at higher cone voltages to induce fragmentation and observe daughter ions.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₄H₁₆FN
-
Exact Mass: 217.1267
-
[M+H]⁺ (High-Resolution): Expected at m/z 218.1345
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway.
The primary fragmentation event is expected to be the cleavage of the C3-cyclohexyl bond. The loss of a neutral cyclohexene molecule via a rearrangement or the loss of a cyclohexyl radical are both plausible pathways, leading to characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Experience: FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the indole N-H bond, aromatic C-H and C=C bonds, aliphatic C-H bonds of the cyclohexyl group, and the C-F bond. The KBr pellet method is a standard and effective technique for analyzing solid samples.[1][17][18][19]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Pellet Formation:
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 | Medium, Sharp | Indole N-H stretch[21] |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2930, ~2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |
| ~1620, ~1580, ~1470 | Medium-Strong | Aromatic C=C ring stretching[21] |
| ~1250 | Strong | Aryl C-F stretch |
| ~800 | Strong | C-H out-of-plane bending |
Synthesis and Conclusion
The structural analysis of 3-cyclohexyl-5-fluoro-1H-indole requires a methodical and integrated analytical approach. The workflow presented in this guide, beginning with purity confirmation by HPLC, provides a robust framework for its characterization. The collective data from ¹H, ¹³C, and ¹⁹F NMR establishes the precise connectivity of all atoms and confirms the substitution pattern. High-resolution mass spectrometry validates the elemental composition and molecular weight, while its fragmentation pattern corroborates the presence of the cyclohexyl substituent. Finally, FT-IR spectroscopy provides an orthogonal confirmation of the key functional groups. By following these detailed protocols and interpreting the resulting data in a holistic manner, researchers can be confident in the unequivocal structural assignment of this and other related novel chemical entities.
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